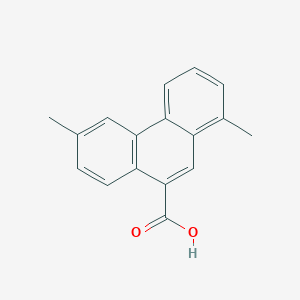
1,6-Dimethylphenanthrene-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethylphenanthrene-9-carboxylic acid is a chemical compound with the molecular formula C17H14O2 and a molecular weight of 250.29 g/mol . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups at positions 1 and 6, and a carboxylic acid group at position 9 on the phenanthrene ring . This compound is widely used in scientific research due to its unique structure and properties.
作用机制
Target of Action
It is known that carboxylic acids, a group to which this compound belongs, generally undergo nucleophilic substitution reactions . In these reactions, the nucleophile (often a hydroxyl group) is substituted by another nucleophile .
Mode of Action
Carboxylic acids, including this compound, typically interact with their targets through a process called nucleophilic substitution . In this process, the carbonyl group (C=O) in the carboxylic acid gets polarized, developing a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom . This polarization allows the compound to interact with its targets.
Biochemical Pathways
For instance, they can participate in reactions involving the substitution of the hydroxyl group (-OH) by another nucleophile .
Result of Action
Carboxylic acids can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions with these targets .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dimethylphenanthrene-9-carboxylic acid can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate optimization of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1,6-Dimethylphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
科学研究应用
1,6-Dimethylphenanthrene-9-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.
Material Science: The unique structure of the compound makes it valuable for studying the properties of materials and developing new materials with specific characteristics.
相似化合物的比较
Similar Compounds
Phenanthrene-9-carboxylic acid: Lacks the methyl groups at positions 1 and 6.
1,6-Dimethylphenanthrene: Lacks the carboxylic acid group at position 9.
9-Methylphenanthrene: Contains a single methyl group at position 9 instead of a carboxylic acid group.
Uniqueness
1,6-Dimethylphenanthrene-9-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the phenanthrene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications .
属性
IUPAC Name |
1,6-dimethylphenanthrene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10-6-7-13-15(8-10)12-5-3-4-11(2)14(12)9-16(13)17(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZOFHCPDXNBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C(C=CC=C23)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














